molecular formula C22H22N4O4S B2991076 5-[(4-Methoxybenzyl)amino]-2-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile CAS No. 941245-57-4

5-[(4-Methoxybenzyl)amino]-2-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile

Cat. No. B2991076
CAS RN: 941245-57-4
M. Wt: 438.5
InChI Key: QKYMKULVYGLHLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(4-Methoxybenzyl)amino]-2-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile is a useful research compound. Its molecular formula is C22H22N4O4S and its molecular weight is 438.5. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Anticancer Evaluation

Compounds incorporating 4-methoxybenzyl groups have been synthesized and evaluated for their anticancer activity. For instance, derivatives of 4-amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one were prepared and screened against a panel of cancer cell lines, showcasing the methodological framework for evaluating similar compounds' therapeutic potential (Bekircan et al., 2008).

Antimicrobial Activities

The antimicrobial properties of new 1,2,4-triazole derivatives, including those modified with 4-methoxybenzyl groups, have been investigated. These compounds were assessed against various microorganisms, indicating a potential research application in developing new antimicrobial agents (Bektaş et al., 2007).

Novel Synthetic Routes and Fluorescent Properties

Research has also focused on developing synthetic routes for oxazole derivatives and studying their fluorescent properties. Such studies are crucial for the development of new materials with potential applications in sensing, imaging, and as fluorescent markers (Rangnekar & Rajadhyaksha, 1986).

Corrosion Inhibition

Derivatives incorporating methoxyphenyl groups have been examined for their corrosion inhibition performance on metals in acidic solutions, providing insights into applications for chemical compounds in materials science and engineering (Yadav et al., 2016).

Molecular Docking Studies

Benzimidazole derivatives bearing 1,2,4-triazole and methoxyphenyl groups have been studied for their potential as EGFR inhibitors through molecular docking studies, indicating the compound's relevance in drug discovery and molecular biology research (Karayel, 2021).

properties

IUPAC Name

5-[(4-methoxyphenyl)methylamino]-2-(4-pyrrolidin-1-ylsulfonylphenyl)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O4S/c1-29-18-8-4-16(5-9-18)15-24-22-20(14-23)25-21(30-22)17-6-10-19(11-7-17)31(27,28)26-12-2-3-13-26/h4-11,24H,2-3,12-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKYMKULVYGLHLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC2=C(N=C(O2)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(4-Methoxybenzyl)amino]-2-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile

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